molecular formula C7H2BrF3N4O B2486161 5-Brom-2-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin CAS No. 2097965-28-9

5-Brom-2-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyrimidin

Katalognummer: B2486161
CAS-Nummer: 2097965-28-9
Molekulargewicht: 295.019
InChI-Schlüssel: SHKGXIVCCHVWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a useful research compound. Its molecular formula is C7H2BrF3N4O and its molecular weight is 295.019. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is Lp-PLA2 (Lipoprotein-associated phospholipase A2) . Lp-PLA2 is an enzyme that plays a crucial role in the inflammatory response and is associated with the development of atherosclerosis .

Mode of Action

It is known that the compound is used to prepare inhibitors of lp-pla2 . In general, inhibitors bind to the active site of the enzyme, preventing the enzyme from carrying out its function.

Biochemical Pathways

The inhibition of Lp-PLA2 by 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine likely affects the inflammatory response pathway . By inhibiting Lp-PLA2, the compound could potentially reduce the production of pro-inflammatory mediators, thereby mitigating inflammation .

Pharmacokinetics

The compound is described as a white powder that is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of Lp-PLA2 by 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine could potentially lead to a decrease in the production of pro-inflammatory mediators. This could result in a reduction of inflammation, particularly in conditions such as atherosclerosis .

Biochemische Analyse

Biochemical Properties

It has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it may interact with certain enzymes and proteins, although the nature of these interactions is not yet clear.

Cellular Effects

It is known to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Eigenschaften

IUPAC Name

3-(5-bromopyrimidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N4O/c8-3-1-12-4(13-2-3)5-14-6(16-15-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKGXIVCCHVWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NOC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.